molecular formula C7H6N2OS B12850925 6-Methoxythiazolo[5,4-b]pyridine

6-Methoxythiazolo[5,4-b]pyridine

Cat. No.: B12850925
M. Wt: 166.20 g/mol
InChI Key: DJZZIEPFYRJIRH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxythiazolo[5,4-b]pyridine typically involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . This reaction yields 5-methoxythiazolo[5,4-b]pyridin-2-amine as the target product . The reaction conditions are crucial for the successful formation of the thiazole ring, and the use of specific reagents like lithium bromide and bromine ensures the desired product is obtained.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the synthetic routes used in laboratory settings can be scaled up for industrial applications. The key is to optimize reaction conditions and ensure the availability of high-purity starting materials to achieve consistent yields and product quality.

Chemical Reactions Analysis

Types of Reactions

6-Methoxythiazolo[5,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the thiazole or pyridine rings.

Mechanism of Action

The mechanism of action of 6-Methoxythiazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. It has been reported to exhibit strong inhibitory activity against certain enzymes, such as PI3kα, with an IC50 of 3.6 nM . This inhibition can lead to various biological effects, including the suppression of cancer cell growth and proliferation.

Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

6-methoxy-[1,3]thiazolo[5,4-b]pyridine

InChI

InChI=1S/C7H6N2OS/c1-10-5-2-6-7(8-3-5)11-4-9-6/h2-4H,1H3

InChI Key

DJZZIEPFYRJIRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(N=C1)SC=N2

Origin of Product

United States

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